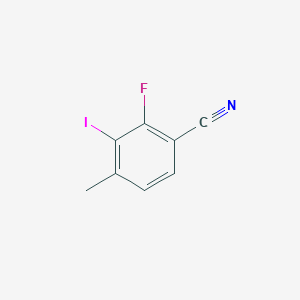

2-Fluoro-3-iodo-4-methylbenzonitrile

Vue d'ensemble

Description

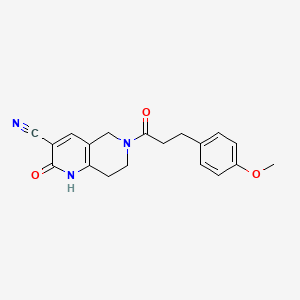

2-Fluoro-3-iodo-4-methylbenzonitrile is a chemical compound with the molecular formula C8H5FIN . It has a molecular weight of 261.04 . The compound is typically stored at room temperature and is available in a physical form that ranges from white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5FIN/c1-5-2-3-6(4-11)7(9)8(5)10/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Fluoro-3-iodo-4-methylbenzonitrile is used in various synthesis processes. One such example is the synthesis of 3-fluoro-4-methylbenzonitrile using ortho-toluidine, which is crucial in the development of new pesticides (L. Min, 2006). Additionally, the study of the energetic and structural properties of monofluorobenzonitriles, including 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile, offers insights into their standard molar enthalpies of formation and other thermodynamic properties (M. Ribeiro da Silva et al., 2012).

Spectroscopic and Theoretical Studies

5-Fluoro-2-methylbenzonitrile, a molecule related to this compound, has been analyzed for its vibrational spectra and nonlinear optics (NLO) properties. These studies are important for understanding the molecular structure and potential applications in various fields (A. Kumar & R. Raman, 2017).

Nucleophilic Substitution Studies

Research on meta-halo-3-methylbenzonitrile derivatives, including fluoro-, bromo-, chloro-, and iodo- derivatives, provides valuable information on their reactivity towards aromatic nucleophilic substitution. This is particularly relevant for understanding chemical reactions and potential applications in synthesis (N. Guo et al., 2008).

Liquid Crystal Research

2-Fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitrile, compounds related to this compound, have been studied for their liquid-crystal transition temperatures. These studies are crucial for the development of materials with specific thermal and optical properties (S. Kelly & H. Schad, 1984).

Positron Emission Tomography (PET) Imaging

Compounds such as (4-[18F]fluoro-3-iodobenzyl)guanidine have been investigated as analogues for MIBG in PET imaging. This research is important for medical imaging and diagnostic purposes (G. Vaidyanathan et al., 1994).

Reduction Studies in Liquid Ammonia

Studies on the reduction of aryl halides, including fluorobenzonitriles, by solvated electrons in liquid ammonia provide insights into the chemical behavior and potential applications in reduction reactions (A. Buick et al., 1969).

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas . In case of skin contact, it is advised to wash with plenty of soap and water .

Propriétés

IUPAC Name |

2-fluoro-3-iodo-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c1-5-2-3-6(4-11)7(9)8(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKCLWQMKWGJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2715620.png)

![2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol](/img/structure/B2715626.png)

![1-Methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride](/img/structure/B2715628.png)

![7-Fluorospiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2715631.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2715633.png)

![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715634.png)

![1-[(3,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2715635.png)

![6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2715636.png)

![N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2715640.png)